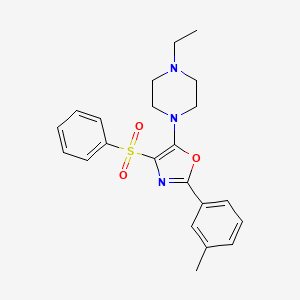

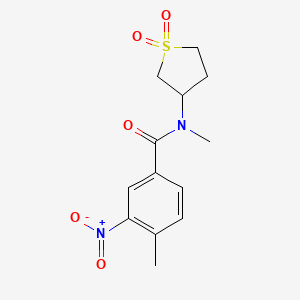

![molecular formula C14H7F3N2OS B2919058 N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-fluorobenzamide CAS No. 797005-28-8](/img/structure/B2919058.png)

N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of similar compounds has been studied . For example, systematic structure-activity relationship studies led to the discovery of compound Ip, N-(1-((4,6-difluorobenzo[d]thiazol-2-yl)thio)propan-2-yl)-3-(difluoromethyl)-N-methoxy-1-methyl-1H-pyrazole-4-carboxamide . The molecular simulation studies suggested that hydrophobic interactions were the primary driving forces between ligands and SDH .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research on derivatives of N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-fluorobenzamide has indicated promising antimicrobial properties. Synthesized compounds bearing the fluorine atom in specific positions on the benzoyl group have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The presence of the fluorine atom has been highlighted as crucial for enhancing the antimicrobial effectiveness of these compounds (Desai, Rajpara, & Joshi, 2013).

Antibacterial and Antitumor Properties

Further investigations into 2,6-difluorobenzamides have explored their ability to inhibit key proteins involved in bacterial cell division, suggesting a potential application as antibacterial drugs. These studies have developed novel compounds with significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, indicating the potential for developing new antibacterial agents from this chemical class (Straniero et al., 2023). In addition to antibacterial properties, certain fluorinated benzothiazoles derived from this compound have shown potent cytotoxic activity against human breast cancer cell lines, suggesting a role in antitumor treatments (Hutchinson et al., 2001).

Fluorination Techniques and Chemical Synthesis

Research has also focused on the development of fluorination techniques using N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-fluorobenzamide derivatives. These studies have contributed to the field of synthetic chemistry by exploring mild, amide-directed fluorination of various C-H bonds, showcasing the compound's utility in facilitating selective fluorination reactions (Groendyke, AbuSalim, & Cook, 2016).

Photovoltaic and Material Science Applications

In material science, modifications of the compound's structure have been explored for their effects on the properties of conjugated polymers, indicating its relevance in the development of materials with improved light absorbance, thermal stability, and photovoltaic efficiency (Yuan et al., 2017).

Propiedades

IUPAC Name |

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7F3N2OS/c15-7-5-10(17)12-11(6-7)21-14(18-12)19-13(20)8-3-1-2-4-9(8)16/h1-6H,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSTMSISRQUKEPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-fluorobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

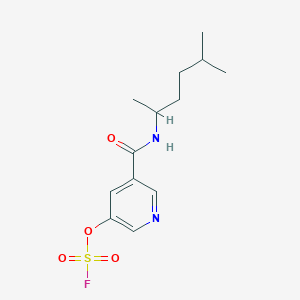

![ethyl 6-amino-5-cyano-2-[(3-cyano-6-pyridin-4-ylpyridin-2-yl)sulfanylmethyl]-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate](/img/structure/B2918977.png)

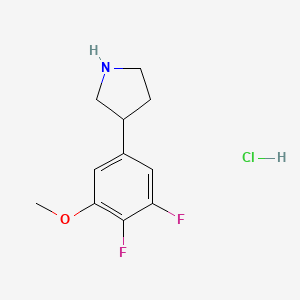

![methyl 1-(2-((2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxylate](/img/structure/B2918984.png)

![S-[2-(1-Methylpyrrolidin-1-ium-1-yl)ethyl] ethanethioate;iodide](/img/structure/B2918987.png)

![Methyl 2-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride](/img/structure/B2918988.png)

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3-methylsulfonylbenzamide](/img/structure/B2918994.png)

![(Z)-2-(benzenesulfonyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylethenamine](/img/structure/B2918995.png)

![(E)-4-(Dimethylamino)-N-[[4-methyl-2-(oxolan-2-ylmethoxy)phenyl]methyl]but-2-enamide](/img/structure/B2918996.png)